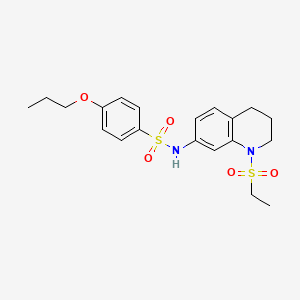
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is an intriguing compound with various applications in the fields of chemistry, biology, medicine, and industry. This compound belongs to the class of sulfonamide compounds, known for their diverse pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide involves several key steps:
Formation of the Tetrahydroquinoline Core: : The synthesis starts with the preparation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline derivative under controlled conditions.
Sulfonation: : The next step involves sulfonation of the tetrahydroquinoline ring using ethylsulfonyl chloride under basic conditions.
Substitution Reaction: : In the final step, the 4-propoxybenzenesulfonyl group is introduced via a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
For large-scale production, the industrial process might involve:
Continuous Flow Reactors: : Utilizing continuous flow reactors for efficient and consistent production.
Optimized Reaction Parameters: : Fine-tuning reaction conditions such as temperature, pressure, and solvent selection to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often with reagents like potassium permanganate or hydrogen peroxide, forming sulfonate or sulfoxide derivatives.
Reduction: : It may also undergo reduction, particularly at the sulfonyl or nitro groups, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines, and thiols.
Major Products
Oxidation Products: : Sulfone or sulfoxide derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various functionalized sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound is studied for its potential activity against bacterial and fungal pathogens.
Medicine
In medicine, sulfonamide derivatives are investigated for their potential use as antidiabetic, antihypertensive, and anticancer agents.
Industry
Industrially, this compound can be used in the manufacturing of dyes, agrochemicals, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: : Typically targets enzymes or receptors involved in microbial metabolism or cellular signaling pathways.
Pathways Involved: : Inhibition of enzyme activity, interference with DNA synthesis, or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide: : Similar structure but different alkyl sulfonyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide: : Similar structure with different ether linkage.
Uniqueness
What sets N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide apart is its unique combination of functional groups, which can impart distinct reactivity and biological activity compared to its analogs.
How's that for a deep dive?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-3-14-27-18-9-11-19(12-10-18)29(25,26)21-17-8-7-16-6-5-13-22(20(16)15-17)28(23,24)4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYNWLMEKSNUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














